

Application Notes and Protocols for In Vivo Imaging of Sulanemadlin Efficacy

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Compound of Interest

Compound Name: *Sulanemadlin*

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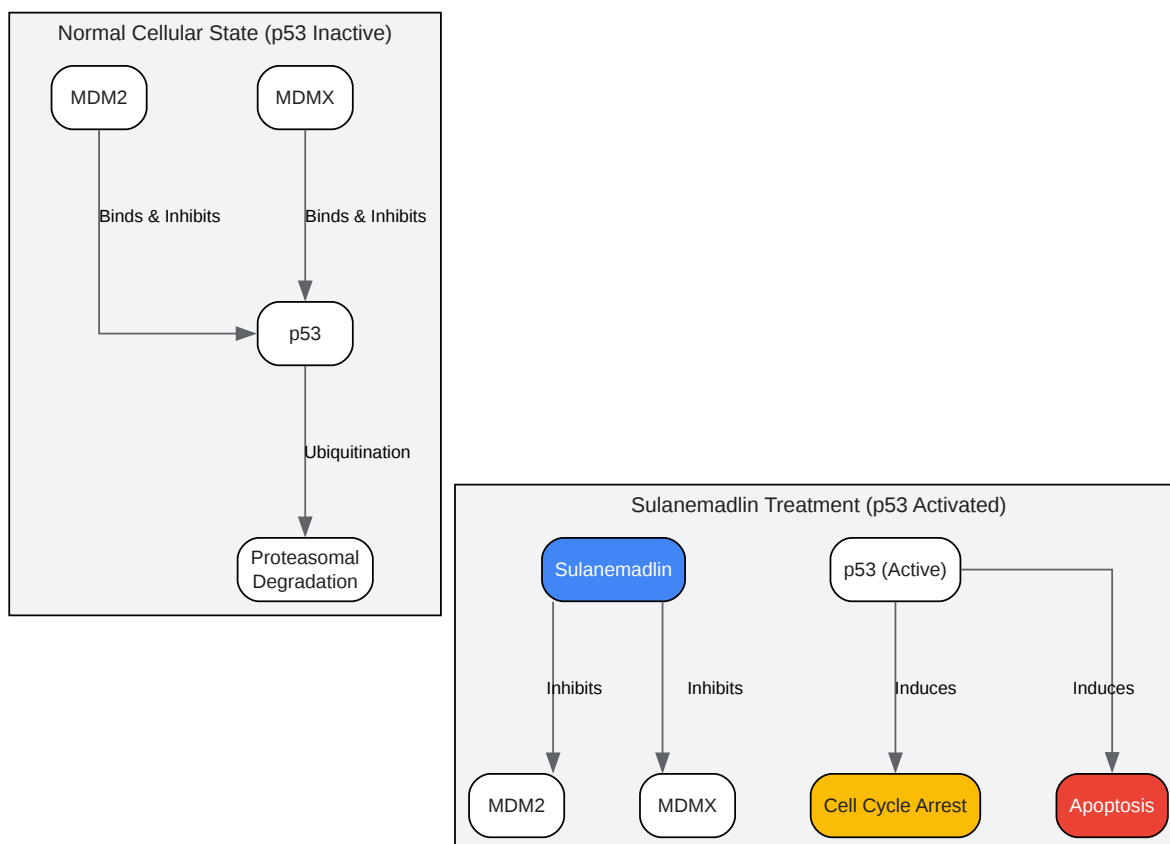
These application notes provide a comprehensive guide to utilizing various in vivo imaging techniques for the assessment of **Sulanemadlin**'s therapeutic efficacy in preclinical cancer models. Detailed protocols for bioluminescence, fluorescence, and positron emission tomography (PET) imaging are provided, alongside data presentation guidelines and visualizations of the underlying biological pathways and experimental workflows.

Scientific Background

Sulanemadlin (also known as ALRN-6924) is a first-in-class stapled peptide that acts as a dual inhibitor of murine double minute 2 (MDM2) and murine double minute X (MDMX), two key negative regulators of the p53 tumor suppressor protein.[1][2] In many cancers with wild-type p53, MDM2 and MDMX are overexpressed, leading to the suppression of p53's tumor-suppressive functions. **Sulanemadlin** mimics the p53 peptide, binding to MDM2 and MDMX and thereby preventing their interaction with p53.[1][2] This restores p53 activity, leading to cell cycle arrest and apoptosis in cancer cells.[1][3][4] In vivo imaging techniques are crucial for non-invasively monitoring the pharmacodynamic effects and anti-tumor activity of **Sulanemadlin** in real-time.

Sulanemadlin's Mechanism of Action

Sulanemadlin's therapeutic effect is contingent on the activation of the p53 signaling pathway. The diagram below illustrates this mechanism.



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Caption: **Sulanemadlin's** mechanism of action.

Quantitative Data Presentation

The efficacy of **Sulanemadlin** can be quantified by measuring its impact on tumor growth over time. The following table summarizes key efficacy data from a preclinical study.

Treatment Group	Tumor Model	Key Efficacy Metric	Value	Reference
Sulanemadlin (30 mg/kg)	Syngeneic CT26.WT colon tumors	Tumor Doubling Time	2.6 days	[5]
Anti-PD-1 (5 mg/kg)	Syngeneic CT26.WT colon tumors	Tumor Doubling Time	2.72 days	[5]
Sulanemadlin + Anti-PD-1	Syngeneic CT26.WT colon tumors	Tumor Doubling Time	3.42 days	[5]
Vehicle Control	Syngeneic CT26.WT colon tumors	Tumor Doubling Time	1.83 days	[5]

Experimental Protocols

Detailed methodologies for key in vivo imaging experiments to assess **Sulanemadlin**'s efficacy are provided below.

Protocol 1: Bioluminescence Imaging (BLI) for Tumor Growth Monitoring

This protocol outlines the use of BLI to non-invasively track the growth of luciferase-expressing tumors in response to **Sulanemadlin** treatment.

Materials:

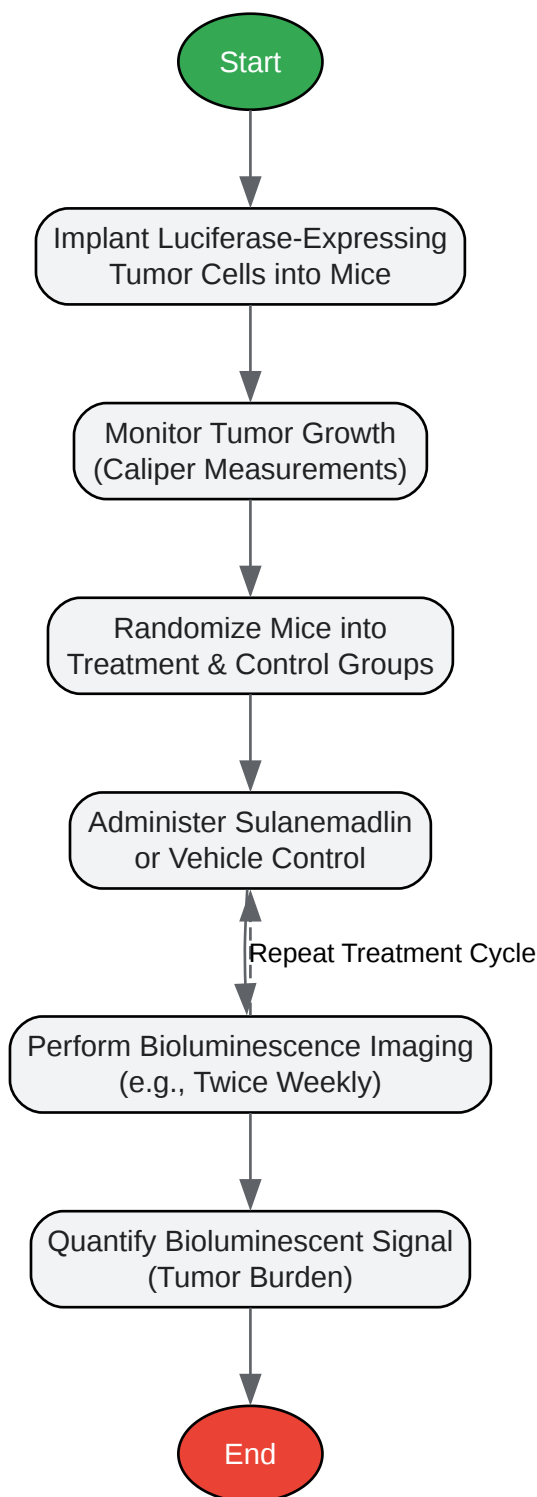
- Tumor cells stably expressing luciferase
- Immunocompromised mice (e.g., NOD-SCID or NSG)
- **Sulanemadlin** (or vehicle control)
- D-luciferin potassium salt solution (15 mg/mL in sterile PBS)

- Isoflurane anesthesia system
- In vivo imaging system (e.g., IVIS Spectrum)

Procedure:

- Tumor Cell Implantation:
 - Subcutaneously inject luciferase-expressing tumor cells (e.g., 1×10^6 cells in 100 μ L PBS/Matrigel) into the flank of each mouse.
 - Monitor tumor growth by caliper measurements until tumors reach a palpable size (e.g., 100-150 mm³).
- Animal Grouping and Treatment:
 - Randomize mice into treatment and control groups.
 - Administer **Sulanemadlin** or vehicle control according to the desired dosing schedule and route (e.g., intravenous or intraperitoneal injection).
- Bioluminescence Imaging:
 - Anesthetize mice using isoflurane (2-3% for induction, 1.5-2% for maintenance).
 - Inject D-luciferin (150 mg/kg) intraperitoneally.
 - Wait for 10-15 minutes for substrate distribution.
 - Place the anesthetized mouse in the imaging chamber.
 - Acquire bioluminescent images with an exposure time of 1-5 minutes, depending on the signal intensity.
 - Repeat imaging at regular intervals (e.g., twice weekly) to monitor tumor growth.
- Data Analysis:

- Use the imaging system's software to draw regions of interest (ROIs) around the tumor area.
- Quantify the bioluminescent signal (total flux in photons/second) within each ROI.
- Plot the average bioluminescent signal over time for each treatment group to assess tumor growth inhibition.



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Caption: Experimental workflow for BLI.

Protocol 2: In Vivo Fluorescence Imaging of Apoptosis

This protocol utilizes a caspase-3/7 activatable fluorescent probe to visualize and quantify apoptosis induced by **Sulanemadlin** in tumor tissues.

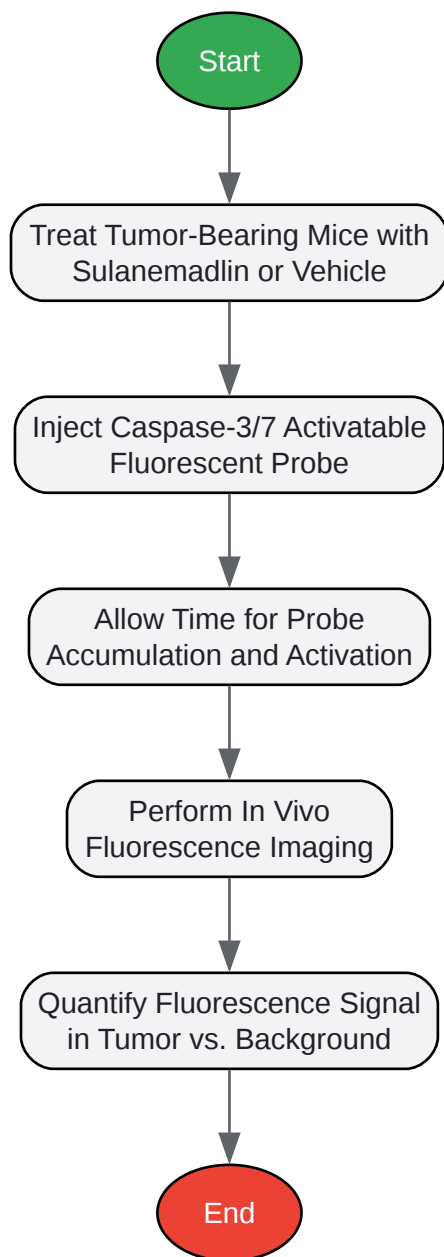
Materials:

- Tumor-bearing mice (from Protocol 1)
- **Sulanemadlin** (or vehicle control)
- Caspase-3/7 activatable fluorescent probe (e.g., a near-infrared probe)
- In vivo fluorescence imaging system

Procedure:

- Treatment Administration:
 - Administer a single dose of **Sulanemadlin** or vehicle control to tumor-bearing mice.
- Probe Injection:
 - At a predetermined time point post-treatment (e.g., 24 hours), inject the caspase-3/7 activatable fluorescent probe intravenously.
- Fluorescence Imaging:
 - At the optimal time for probe accumulation and activation in apoptotic cells (typically 4-24 hours post-injection, as determined by probe kinetics), anesthetize the mice.
 - Acquire fluorescence images using the appropriate excitation and emission filters for the chosen probe.
- Data Analysis:
 - Draw ROIs around the tumor and a contralateral non-tumor area.
 - Quantify the mean fluorescence intensity within the ROIs.
 - Calculate the tumor-to-background ratio to assess the level of apoptosis.

- Compare the fluorescence signal between **Sulanemadlin**-treated and control groups.



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Caption: Workflow for apoptosis imaging.

Protocol 3: ¹⁸F-FLT PET Imaging for Proliferation Assessment

This protocol describes the use of 3'-deoxy-3'-[18F]fluorothymidine (18F-FLT) PET to measure changes in tumor cell proliferation in response to **Sulanemadlin**.

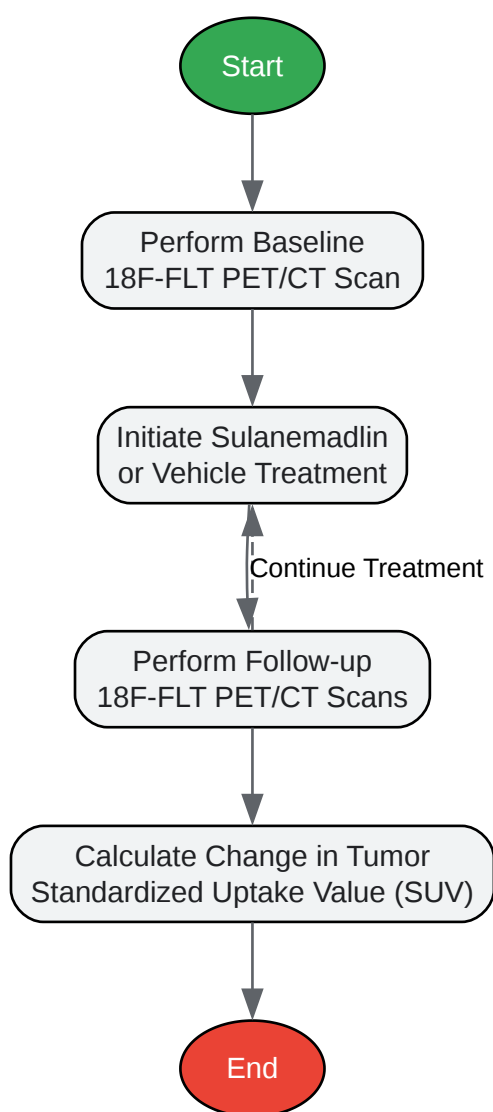
Materials:

- Tumor-bearing mice (from Protocol 1)
- **Sulanemadlin** (or vehicle control)
- 18F-FLT radiotracer
- Small-animal PET/CT scanner
- Anesthesia system

Procedure:

- Baseline Imaging:
 - Prior to treatment, perform a baseline 18F-FLT PET/CT scan on each mouse.
 - Fast mice for 4-6 hours before imaging.
 - Anesthetize the mouse and inject 18F-FLT (e.g., 7.4-9.3 MBq) intravenously.
 - Allow for a 60-minute uptake period.
 - Acquire a static PET scan (e.g., 10-20 minutes) followed by a CT scan for anatomical reference.
- Treatment:
 - Initiate treatment with **Sulanemadlin** or vehicle control.
- Follow-up Imaging:
 - Perform follow-up 18F-FLT PET/CT scans at one or more time points after the start of treatment (e.g., day 3 and day 7).

- Data Analysis:
 - Co-register the PET and CT images.
 - Draw 3D regions of interest (ROIs) around the tumor on the fused images.
 - Calculate the standardized uptake value (SUV) for each tumor at each time point.
 - Compare the change in SUV from baseline between the treatment and control groups to assess the anti-proliferative effect of **Sulanemadlin**.



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Caption: Workflow for 18F-FLT PET imaging.

Conclusion

The in vivo imaging techniques and protocols outlined in these application notes provide a robust framework for evaluating the preclinical efficacy of **Sulanemadlin**. By non-invasively monitoring tumor growth, apoptosis, and proliferation, researchers can gain valuable insights into the pharmacodynamics and anti-tumor activity of this promising p53-activating therapeutic agent. The quantitative data and visual representations provided herein serve as a valuable resource for designing and interpreting **Sulanemadlin** efficacy studies.

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